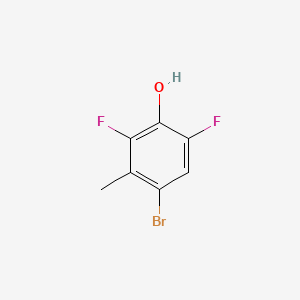
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative with the molecular formula C13H11BrClNO2. This compound is known for its unique chemical structure, which includes bromine, chlorine, and methyl groups attached to a quinoline core. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Bromination: Introduction of a bromine atom at the 4th position of the quinoline ring.
Chlorination: Addition of a chlorine atom at the 8th position.
Methylation: Introduction of a methyl group at the 6th position.
Esterification: Formation of the ethyl ester at the 3-carboxylate position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:
- Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Uniqueness:
- The specific arrangement of bromine, chlorine, and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
1242260-22-5 |
|---|---|
Molekularformel |
C13H11BrClNO2 |
Molekulargewicht |
328.59 |
IUPAC-Name |
ethyl 4-bromo-8-chloro-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)14)4-7(2)5-10(12)15/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
DIPHGZGXPYNENW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Cl)C)Br |
Synonyme |
4-Bromo-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


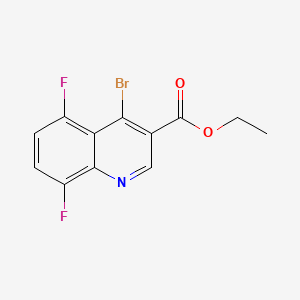

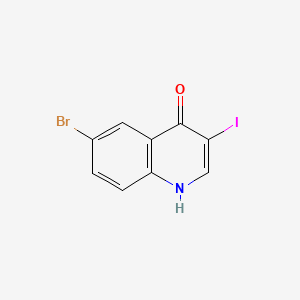
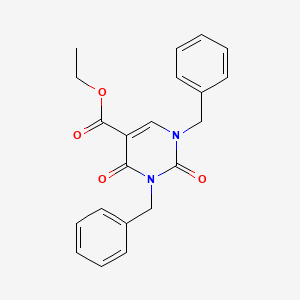
![6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B571979.png)

![6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B571982.png)
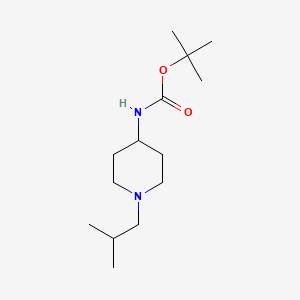
![[(3S)-3-fluorooxolan-3-yl]methanol](/img/structure/B571984.png)
![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B571985.png)
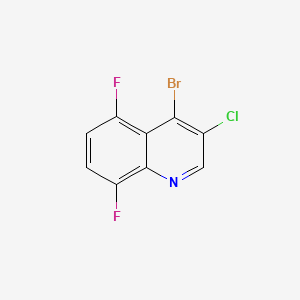
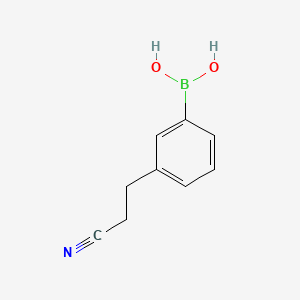
![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B571992.png)
